2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

Description

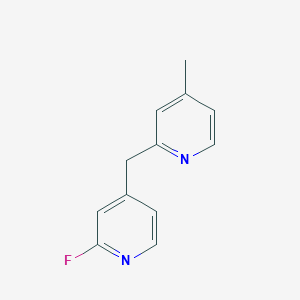

2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine (CAS: 1187386-28-2) is a fluorinated pyridine derivative featuring a 4-methylpyridin-2-ylmethyl substituent at the 4-position of a 2-fluoropyridine core. Its molecular formula is inferred as C₁₂H₁₁FN₂ based on structural analysis, with a purity of 98% reported in commercial sources . The compound's structure includes two pyridine rings: one substituted with fluorine at the 2-position and a methyl group at the 4-position of the linked pyridine moiety.

Properties

IUPAC Name |

2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQNCCWYXSBFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220358 | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-28-2 | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Functionalization of 2-Fluoro-4-methylpyridine

A versatile and optimized method involves starting from 2-fluoro-4-methylpyridine, which undergoes a multi-step sequence to introduce the (4-methylpyridin-2-yl)methyl substituent:

Step 1: Formation of Pyridinylmethyl Halide or Alcohol Intermediate

2-Fluoro-4-methylpyridine is converted into an activated intermediate, such as 2-fluoro-4-(iodomethyl)pyridine or 2-fluoro-4-pyridinemethanol, via halogenation or hydroxymethylation, respectively.Step 2: Nucleophilic Substitution with 4-Methylpyridin-2-ylmethyl Nucleophile

The activated intermediate undergoes nucleophilic substitution with a 4-methylpyridin-2-ylmethyl nucleophile or equivalent, forming the methylene bridge linking the two pyridine rings.Step 3: Purification and Characterization

The product is purified by standard chromatographic techniques and characterized by spectroscopic methods (NMR, MS), confirming the substitution pattern and purity.

Buchwald–Hartwig Amination and Subsequent Cyclization

An alternative approach reported involves:

Amination at the Pyridine C2 Position

Using Buchwald–Hartwig cross-coupling, an amino group is introduced at the 2-position of 4-methylpyridine derivatives, which is then protected with a Boc group to facilitate further transformations.Conversion to Ethanone and Oxime Intermediates

The methyl group at the 4-position is converted into an ethanone via reaction with ethyl esters and base, followed by nitrosation to form α-hydroxyiminoketones.Reduction and Cyclization

The oxime is reduced to an amine hydrochloride and cyclized using potassium thiocyanate to form heterocyclic thione intermediates, which upon nucleophilic substitution yield the final compound.

This method avoids palladium catalysts and improves overall yield significantly compared to previous palladium-catalyzed methods starting from 2-bromo-4-methylpyridine.

Comparative Yields and Efficiency

Detailed Research Findings

Fluorination via Diazotization : The fluorination of 2-amino-5-methylpyridine to 2-fluoro-4-methylpyridine is a well-documented reaction that proceeds via diazonium salt formation followed by nucleophilic substitution with fluoride ions. This method provides a high-purity intermediate crucial for further synthesis.

Pyridinylmethyl Functionalization : The methylene bridge connecting the two pyridine rings is introduced through nucleophilic substitution reactions involving halomethyl or hydroxymethyl intermediates derived from 2-fluoro-4-methylpyridine.

Catalyst-Free or Palladium-Free Routes : Recent synthetic optimizations have focused on avoiding palladium catalysts due to cost and environmental concerns. The Buchwald–Hartwig amination step is replaced or optimized to minimize Pd usage, improving sustainability and yield.

Yield Improvements : The optimized synthetic route starting from 2-fluoro-4-methylpyridine achieves yields up to 29.4% for related pyridinylimidazole compounds, which is significantly higher than the 3.6-3.9% yields from earlier palladium-catalyzed routes starting from 2-bromo-4-methylpyridine.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1 | Diazotization & Fluorination | 2-amino-5-methylpyridine, NaNO2, HF or fluoride source | Convert amino group to fluorine at pyridine C2 |

| 2 | Halogenation/Hydroxymethylation | Halogenating agents or formaldehyde derivatives | Introduce activated methylene intermediate at C4 |

| 3 | Nucleophilic substitution | 4-methylpyridin-2-ylmethyl nucleophile | Form methylene bridge linking two pyridines |

| 4 | Protection/Deprotection | Boc2O, acid/base treatments | Protect amino groups during multi-step synthesis |

| 5 | Reduction & Cyclization | Pd/C hydrogenation, potassium thiocyanate | Convert oxime to amine and cyclize to thione |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may act as an inhibitor for various biological pathways, particularly those involving nitric oxide synthase (iNOS). Research indicates that derivatives of 2-amino-4-methylpyridine, which share structural similarities with this compound, have shown promise as non-selective iNOS inhibitors with notable potency .

Key Findings :

- Inhibition of iNOS : Compounds similar to 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine have been evaluated for their ability to inhibit iNOS, which is implicated in inflammatory responses. Studies have demonstrated that certain analogues exhibit IC50 values as low as 28 nM against iNOS .

Imaging Techniques

Recent studies have explored the use of related pyridine compounds as positron emission tomography (PET) tracers. The synthesis of radiolabeled versions of these compounds has been investigated for their potential to visualize iNOS activity in vivo, particularly in models of inflammation such as lipopolysaccharide (LPS)-induced lung injury .

Case Study :

- A specific analogue was synthesized and evaluated using microPET imaging in mice. The results indicated significant uptake in inflamed tissues, suggesting its utility as a PET tracer for monitoring inflammatory diseases .

Potential Therapeutic Applications

The compound's ability to modulate biological pathways positions it as a candidate for treating various conditions characterized by dysregulated nitric oxide production, such as autoimmune disorders and chronic inflammatory diseases. Its selective inhibition profile could lead to the development of targeted therapies with fewer side effects compared to conventional treatments.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore. The pyridine ring can interact with various biological targets, including ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Table 2: Spectroscopic and Analytical Data Comparison

Key Observations:

- Spectroscopic Gaps : The target compound lacks reported IR or NMR data, whereas analogs like Q10 and Q12 show characteristic peaks for nitrile (-CN), carbonyl (C=O), and aromatic C-H stretches .

- Elemental Analysis : Halogenated derivatives (Q10, Q12) exhibit deviations between calculated and experimental elemental values (e.g., Q12’s nitrogen content: 13.15% vs. 12.76%), likely due to synthetic impurities .

Biological Activity

2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine is an organic compound with the molecular formula C12H11FN2, known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 2-position and a 4-methylpyridin-2-ylmethyl group at the 4-position, contributing to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of 2-fluoropyridine with 4-methylpyridin-2-ylmethyl chloride under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an effective pharmacophore in drug design. The pyridine ring's structure allows for interactions with ion channels and neurotransmitter receptors, which are crucial in neurological functions .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing compounds aimed at treating neurological disorders. Its derivatives have shown promise as potential PET tracers for imaging techniques, enhancing the understanding of various pathologies .

Biological Studies and Case Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, modifications on the pyridine structure have shown MIC values ranging from 4.69 to 156.47 µM against various bacterial strains .

- Neuropharmacology : In studies focusing on glutamate receptors, compounds similar to this compound have been evaluated for their ability to modulate receptor activity, potentially leading to therapeutic applications in neurodegenerative diseases .

- In Vivo Imaging : The compound has been investigated as a PET tracer, demonstrating high brain penetration and specific binding to target regions involved in neurological functions, thus providing insights into its pharmacokinetic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methylpyridine | Lacks the 4-methylpyridin-2-ylmethyl group | Moderate reactivity; less potent than target compound |

| 4-Fluoro-2-methylpyridine | Fluorine at the 4-position | Similar reactivity; different binding characteristics |

| 2-Chloro-4-methylpyridine | Chlorine instead of fluorine | Lower metabolic stability compared to fluorinated analogs |

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 2-Fluoro-4-((2-methylpyridin-4-yl)oxy)aniline are synthesized using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate ether bond formation . For the target compound, a plausible route involves alkylation of 4-methylpyridin-2-ylmethanol with 2-fluoro-4-chloropyridine under basic conditions. Key parameters include:

- Temperature : 80–100°C to ensure reactivity without decomposition.

- Solvent : DMF or THF for solubility and stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for fluorine-induced deshielding (e.g., fluorine at C2 shifts adjacent protons downfield) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., as done for 2-Fluoro-5-(4-fluorophenyl)pyridine, confirming planarity of the pyridine ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer : Fluorinated pyridines often exhibit limited aqueous solubility due to hydrophobicity. Stability tests under varying pH (e.g., pH 2–12) and temperatures (e.g., 4°C vs. 25°C) are essential. For example, related compounds like 5-Fluoro-2-methoxypyridin-4-amine degrade under strong acidic conditions, requiring storage in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Strategies include:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Control Experiments : Test solvent effects (e.g., DMSO toxicity).

- Structural Analog Comparison : Compare with compounds like 2-(4-Fluorophenyl)-5-methylpyridine, which showed PPAR receptor interactions, to identify substituent-dependent trends .

Q. What strategies optimize the yield of this compound in low-yielding coupling reactions?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) .

- Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Studies : Correlate substituent effects (e.g., fluorine vs. methyl groups) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.